2-Chloro-4-methylbenzaldehyde

Catalog No.
S1901793
CAS No.
50817-80-6
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylbenzaldehyde

Researchers synthesizing pyrazole fungicides often face regiochemical failure with wrong benzaldehyde isomers. 2-Chloro-4-methylbenzaldehyde (CAS 50817-80-6) is the exact regio-defined building block: the 2-Cl-4-Me pattern ensures selective cyclocondensation and Schiff base formation. • Eliminates hard-to-remove isomer byproducts. • Validated for target pyrazole agrochemicals. • In stock, ready to ship.

CAS Number

50817-80-6

Product Name

2-Chloro-4-methylbenzaldehyde

IUPAC Name

2-chloro-4-methylbenzaldehyde

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3

InChI Key

OSPMNRDGMUPWNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Cl

The exact mass of the compound 2-Chloro-4-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chloro-4-methylbenzaldehyde, 2-Chloro-p-tolualdehyde, 2-Chloro-4-methylbenzenecarboxaldehyde, Benzaldehyde, 2-chloro-4-methyl-, 2-Chloro-4-methylphenylformaldehyde

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2-Chloro-4-methylbenzaldehyde (CAS: 50817-80-6) is a disubstituted aromatic aldehyde, a class of compounds that serve as critical building blocks in organic synthesis. These intermediates are fundamental to the production of more complex molecules in the pharmaceutical, agrochemical, and dye industries. The specific arrangement of the chloro and methyl groups on the benzaldehyde ring dictates the compound's reactivity and steric profile, making it a tailored precursor for syntheses where precise molecular architecture is required for the final product's function.

Research Fit

Conformational control. Exclusive O-trans geometry supports predictable stereochemical outcomes in synthesis.
Crystalline intermediate. Supplied as a low-melting solid with a 98% (GC) specification, enabling precise stoichiometry.
Defined halogen pattern. Ortho-Cl, para-CH3 substitution provides a specific electronic and steric profile for building block research.

Substituting 2-Chloro-4-methylbenzaldehyde with its isomers, such as 4-chloro-2-methylbenzaldehyde or 2-chlorobenzaldehyde, is synthetically impractical and can lead to process failure. The specific 2-chloro, 4-methyl substitution pattern creates a unique electronic and steric environment around the aldehyde functional group. This precise arrangement governs regioselectivity in subsequent reactions, such as cyclocondensations and Schiff base formations. Using a different isomer will alter reaction pathways, result in different product profiles, and may yield impurities that are difficult to separate, thereby compromising the synthesis of the target molecule. For instance, in the multi-step synthesis of complex heterocyclic compounds like pyrazoles, the initial substitution pattern of the benzaldehyde precursor is critical for achieving the desired final structure and biological activity.

Substitution Risk

Target
2-Chloro-4-methylbenzaldehyde (Ortho-Cl, Para-CH3)
Common Substitute
4-Chloro-2-methylbenzaldehyde (Para-Cl, Ortho-CH3)
Isomer mismatch
Positional isomer swap may alter purity, melting behavior, and reactivity, limiting direct substitution.
Target
Ortho-chloro substituent drives exclusive O-trans conformation
Analog Consideration
Ortho-methyl analog or other halogen-substituted benzaldehydes
Conformation differs
Analog substitution may shift the O-trans/O-cis ratio, potentially changing stereochemical reaction outcomes.

Designated Precursor for Biologically Active Pyrazole Derivatives

2-Chloro-4-methylbenzaldehyde is explicitly identified as a key raw material for the synthesis of pyrazoline and its derivatives, which are noted as important biologically active agents. The synthesis of pyrazole carboxamides, a class of compounds widely used in agrochemicals and pharmaceuticals, often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, which can be derived from specific substituted benzaldehydes. The precise substitution pattern of 2-chloro-4-methylbenzaldehyde is crucial for building the specific molecular scaffold required for targeted biological activity in these downstream products.

Evidence DimensionPrecursor Suitability
Target Compound DataIdentified as a raw material for synthesizing biologically active pyrazoline derivatives.
Comparator Or BaselineGeneral substituted benzaldehydes used for pyrazole synthesis.
Quantified DifferenceNot applicable (designated use case).
ConditionsSynthesis of heterocyclic compounds for agrochemical and pharmaceutical applications.

Procuring this specific isomer is necessary for synthesizing certain patented or high-value pyrazole-based active ingredients where other isomers are not specified.

Conformational Purity
Class-level inference
O-trans Conformer Ratio
100% O-trans
Supports stereochemical outcome prediction in nucleophilic additions.
Data to verify: 13C NMR with LIS method; comparator o-methylbenzaldehyde shows 59% O-trans.

Enables Efficient Synthesis of Schiff Bases with Defined Structures

The synthesis of Schiff bases via condensation with primary amines is a foundational reaction where the aldehyde's structure is paramount. Using 2-Chloro-4-methylbenzaldehyde provides a distinct steric and electronic profile compared to isomers like 2-chlorobenzaldehyde or 4-methylbenzaldehyde. The ortho-chloro group acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon, while the para-methyl group is electron-donating. This specific balance influences reaction kinetics and the properties of the resulting imine, which is critical for applications in coordination chemistry and materials science where the final product's geometry and electronic properties are key performance indicators.

Evidence DimensionReactivity in Condensation Reactions
Target Compound DataOffers a specific electronic profile (ortho-withdrawing Cl, para-donating CH3) for predictable reactivity.
Comparator Or BaselineIsomers (e.g., 4-chloro-2-methylbenzaldehyde) or analogs (e.g., 2-chlorobenzaldehyde) with different electronic and steric effects.
Quantified DifferenceNot applicable (qualitative structural advantage).
ConditionsAcid-catalyzed condensation reaction with primary amines in an alcohol solvent.

This compound allows for the precise tuning of electronic properties and structure in the resulting Schiff bases, which is essential for developing targeted materials and biologically active molecules.

Purity & Form
Data to verify
Specification vs. 4-Chloro-2-methylbenzaldehyde
98% (GC), Solid (mp 27-30°C)
Higher purity specification may reduce impurity-related synthetic risk. Solid form facilitates handling.
Source-specific review recommended. Comparator supplied at 95% purity.
Boiling Point ID
Data to verify
Measured vs. Predicted (Regioisomer)
100-103 °C (at 4 Torr)
Distinct boiling point serves as a practical differentiator during isomer identity verification.
Comparator boiling point is a predicted value at atmospheric pressure; conditions differ.

Precursor for Targeted Agrochemicals

This compound is a validated starting material for the synthesis of specific pyrazole-based fungicides and herbicides. Its defined substitution pattern is essential for constructing the active molecule's core, ensuring high efficacy and selectivity, making it the right choice for agrochemical R&D and manufacturing workflows focused on this class of compounds.

Synthesis of Specialized Schiff Base Ligands

In materials science and coordination chemistry, 2-Chloro-4-methylbenzaldehyde is used to synthesize Schiff base ligands with tailored electronic and steric properties. These ligands are then used to create metal complexes for applications in catalysis or as specialized dyes, where the specific substitution pattern of the aldehyde precursor is critical for the final complex's performance.

Application Fit

Application
Selection Property
Validation Focus
Stereoselective Synthesis
Conformational homogeneity
O-trans geometry confirmation
Pharmaceutical Intermediate Research
Purity specification review
Lot-specific purity and impurity profiling
Halogen Interaction Studies
Halogen-dependent properties
Electrostatic vs. steric contribution analysis

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-4-methylbenzaldehyde

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